Cas no 109333-34-8 (1,2,3,7,8-Pentabromodibenzo-p-dioxin)
109333-34-8 structure
Product Name:1,2,3,7,8-Pentabromodibenzo-p-dioxin
Numero CAS:109333-34-8
MF:C12H3Br5O2
MW:578.671019792557
CID:168812
PubChem ID:60312
Update Time:2025-09-27
1,2,3,7,8-Pentabromodibenzo-p-dioxin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[b,e][1,4]dioxin,1,2,3,7,8-pentabromo-
- 1,2,3,7,8-pentabromodibenzo-p-dioxin
- 1,2,3,7,8-Pentabromo-dibenzo[1,4]dioxine
- 1,2,3,7,8-pentabromo-dibenzo-p-dioxin
- 1,2,3,7,8-pentabromooxanthrene
- AC1L1SZN
- AC1Q26SZ
- CHEMBL137665
- Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8-pentabromo-
- 1,2,3,7,8-PENTABROMODIBENZO-PARA-DIOXIN
- 109333-34-8
- NS00003177
- BDBM50408303
- ZIFMQFDZODRVTG-UHFFFAOYSA-N
- DTXSID6073784
- 1,2,3,7,8-Pentabromodibenzo-p-dioxin
-
- Inchi: 1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
- Chiave InChI: ZIFMQFDZODRVTG-UHFFFAOYSA-N
- Sorrisi: BrC1=C(C(=CC2=C1OC1C=C(C(=CC=1O2)Br)Br)Br)Br
Proprietà calcolate
- Massa esatta: 573.60479
- Massa monoisotopica: 573.604992
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5
- XLogP3: 6.5
Proprietà sperimentali
- Densità: 2.526
- Punto di ebollizione: 507.5°Cat760mmHg
- Punto di infiammabilità: 212.6°C
- Indice di rifrazione: 1.723
- PSA: 18.46
- LogP: 7.39710
1,2,3,7,8-Pentabromodibenzo-p-dioxin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P274370-1mg |
1,2,3,7,8-Pentabromodibenzo-p-dioxin |
109333-34-8 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | P274370-10mg |
1,2,3,7,8-Pentabromodibenzo-p-dioxin |
109333-34-8 | 10mg |
$1642.00 | 2023-05-17 |
1,2,3,7,8-Pentabromodibenzo-p-dioxin Letteratura correlata
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
109333-34-8 (1,2,3,7,8-Pentabromodibenzo-p-dioxin) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti